molecular formula C9H6F4O B13590596 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde

2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B13590596
M. Wt: 206.14 g/mol
InChI Key: GZFJLFFCCRITHH-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H6F4O It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde typically involves the fluorination of corresponding phenylacetaldehyde derivatives. One common method is the reaction of 2-fluoro-3-(trifluoromethyl)benzyl alcohol with an oxidizing agent to form the desired aldehyde. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as Grignard reagents.

Major Products Formed

    Oxidation: 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine-containing structure.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with molecular targets through its aldehyde functional group and fluorinated aromatic ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but lacks the fluorine atom at the ortho position.

    (3-Fluoro-phenyl)acetaldehyde: Contains a fluorine atom but lacks the trifluoromethyl group.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but has a ketone functional group instead of an aldehyde.

Uniqueness

2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C9H6F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,5H,4H2

InChI Key

GZFJLFFCCRITHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CC=O

Origin of Product

United States

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